molecular formula C19H22BrN3O2 B10975078 N-(4-bromophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide

N-(4-bromophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide

Cat. No.: B10975078
M. Wt: 404.3 g/mol
InChI Key: GKZTVLVXPVNXBJ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide is a complex organic compound that features a bromophenyl group, a methoxyphenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide typically involves a multi-step process:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with ethylene oxide to form 1-(2-methoxyphenyl)piperazine.

    Bromination: The next step is the bromination of 4-aminophenylacetic acid to form 4-bromophenylacetic acid.

    Amide Bond Formation: The final step involves the coupling of 1-(2-methoxyphenyl)piperazine with 4-bromophenylacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

    Oxidation: Formation of N-(4-bromophenyl)-2-[4-(2-hydroxyphenyl)piperazin-1-yl]acetamide.

    Reduction: Formation of N-(phenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide.

    Substitution: Formation of N-(4-substituted phenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide.

Scientific Research Applications

N-(4-bromophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The bromophenyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide
  • N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide
  • N-(4-methylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide

Uniqueness

N-(4-bromophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s interactions with biological targets.

Properties

Molecular Formula

C19H22BrN3O2

Molecular Weight

404.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide

InChI

InChI=1S/C19H22BrN3O2/c1-25-18-5-3-2-4-17(18)23-12-10-22(11-13-23)14-19(24)21-16-8-6-15(20)7-9-16/h2-9H,10-14H2,1H3,(H,21,24)

InChI Key

GKZTVLVXPVNXBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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